In Vivo Exposure: 2-Fold Increase Over Free Base
BM635 (hydrochloride) achieves a 2-fold higher in vivo exposure compared to the free base BM635 when administered orally at 50 mg/kg to C57BL/6J mice [1]. This difference is quantified by the peak plasma concentration (Cmax), which reaches 579.1 ng/mL for the hydrochloride salt versus approximately 289.6 ng/mL for the free base under identical dosing conditions [2]. The time to maximum concentration (Tmax) remains comparable at 3 hours for both forms, indicating that the exposure enhancement is driven by improved solubility and dissolution rate rather than altered absorption kinetics [2].
| Evidence Dimension | In vivo exposure (Cmax) |
|---|---|
| Target Compound Data | Cmax = 579.1 ng/mL at 50 mg/kg oral |
| Comparator Or Baseline | Free base BM635: Cmax ≈ 289.6 ng/mL (derived from 2-fold difference) |
| Quantified Difference | 2-fold increase in Cmax (579.1 vs. ~289.6 ng/mL) |
| Conditions | Oral administration at 50 mg/kg in C57BL/6J mice; Tmax = 3 hours for both forms |
Why This Matters
This quantifiable exposure advantage directly impacts in vivo efficacy study design and enables lower dosing requirements for achieving therapeutic drug levels, reducing compound consumption and animal welfare burden.
- [1] TargetMol. BM635 hydrochloride product information. Accessed 2026. View Source
- [2] MedChemExpress. BM635 hydrochloride biological activity and in vivo data. Accessed 2026. View Source
